molecular formula C10H8F3NO3S B14057743 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057743
M. Wt: 279.24 g/mol
InChI Key: YBAJYYIRJZQNRS-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent functional group modifications under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases.

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(18-10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3

InChI Key

YBAJYYIRJZQNRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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